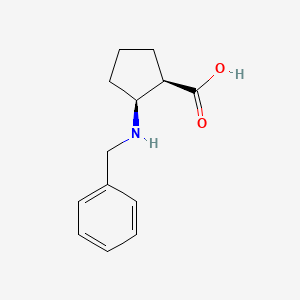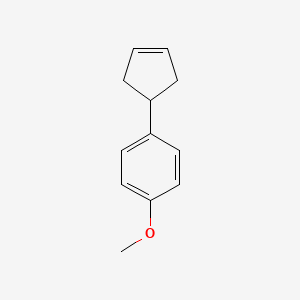![molecular formula C12H19P B14251118 [2,6-Di(propan-2-yl)phenyl]phosphane CAS No. 512803-13-3](/img/structure/B14251118.png)
[2,6-Di(propan-2-yl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-Di(propan-2-yl)phenyl]phosphane: is an organophosphorus compound with the molecular formula C12H19P It is characterized by the presence of a phosphane group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Di(propan-2-yl)phenyl]phosphane typically involves the reaction of 2,6-di(propan-2-yl)phenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenyl lithium+PCl3→this compound+LiCl
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: [2,6-Di(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, solvents like THF or dichloromethane.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry: In chemistry, [2,6-Di(propan-2-yl)phenyl]phosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. Phosphane ligands are known to enhance the stability and activity of metal-based drugs, making them of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2,6-Di(propan-2-yl)phenyl]phosphane primarily involves its ability to coordinate with metal centers. The phosphane group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparison with Similar Compounds
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
Di-tert-butylphosphane: A phosphane ligand with two tert-butyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Uniqueness: [2,6-Di(propan-2-yl)phenyl]phosphane is unique due to the steric hindrance provided by the isopropyl groups, which can influence the reactivity and selectivity of the metal complexes it forms. This steric effect can lead to different catalytic properties compared to other phosphane ligands.
Properties
CAS No. |
512803-13-3 |
|---|---|
Molecular Formula |
C12H19P |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C12H19P/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 |
InChI Key |
ZMGZUVHQQIEWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
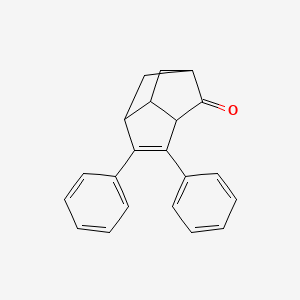
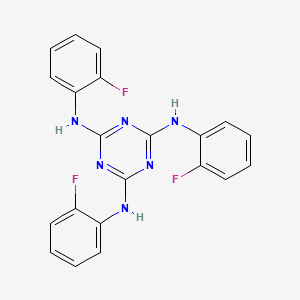
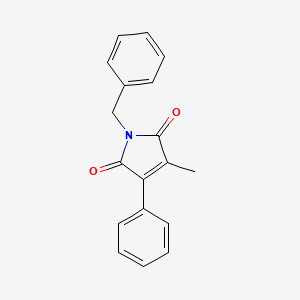
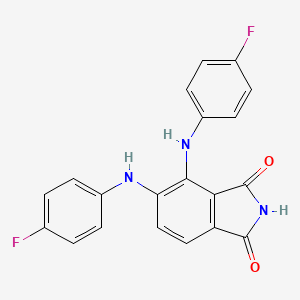
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
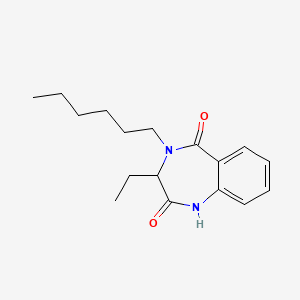
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
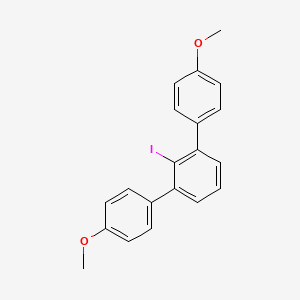
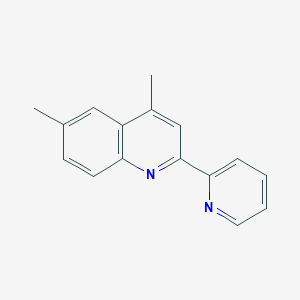
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
